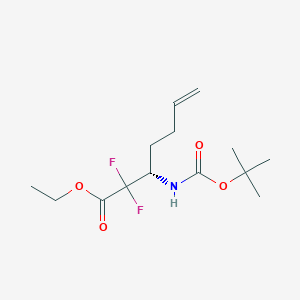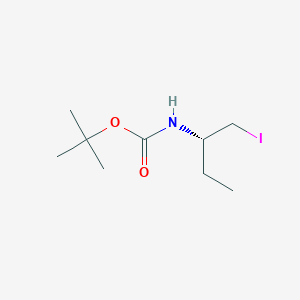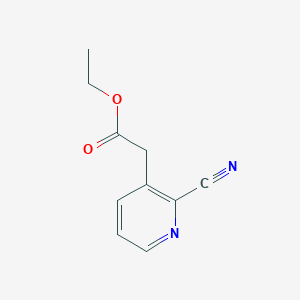
N4,N4-Dimethylhexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4-Dimethylhexane-1,4-diamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is used in various chemical processes and has applications in different fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N4,N4-Dimethylhexane-1,4-diamine can be synthesized through several methods. One common approach involves the alkylation of hexane-1,4-diamine with methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution of hydrogen atoms on the nitrogen with methyl groups.
Reaction:
Hexane-1,4-diamine+2CH3I→this compound+2HI
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N4,N4-Dimethylhexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N4,N4-Dimethylhexane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in creating polymers and other advanced materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N4,N4-Dimethylhexane-1,4-diamine exerts its effects depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of amine groups, which can donate electron pairs to electrophiles. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Hexane-1,4-diamine: Lacks the methyl groups, making it less sterically hindered and more reactive in certain contexts.
N,N-Dimethyl-1,4-butanediamine: Shorter carbon chain, which affects its physical properties and reactivity.
N,N-Dimethyl-1,6-hexanediamine: Similar structure but with different positioning of methyl groups, leading to variations in reactivity and applications.
Uniqueness
N4,N4-Dimethylhexane-1,4-diamine is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of methyl groups on the nitrogen atoms influences its chemical behavior, making it suitable for specific synthetic applications where other diamines might not be as effective.
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
4-N,4-N-dimethylhexane-1,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-8(10(2)3)6-5-7-9/h8H,4-7,9H2,1-3H3 |
InChI Key |
KLJUVZPCSXYTQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCN)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


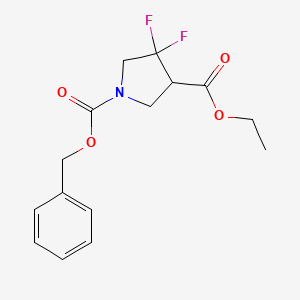
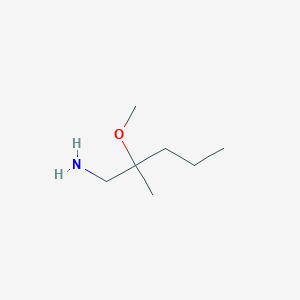
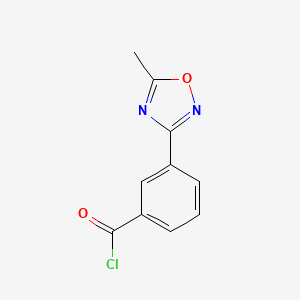
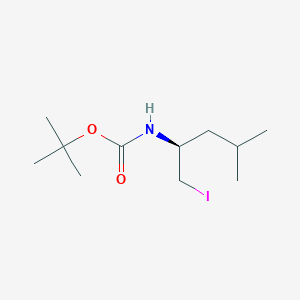
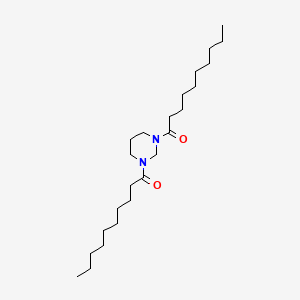
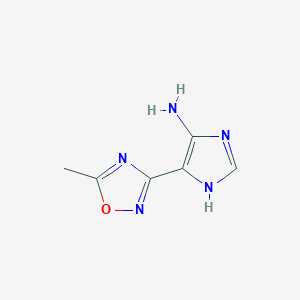
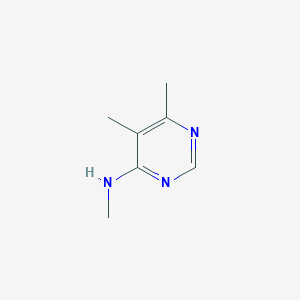

![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)

